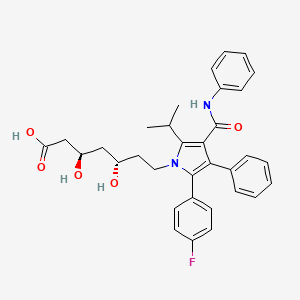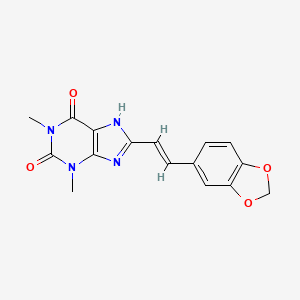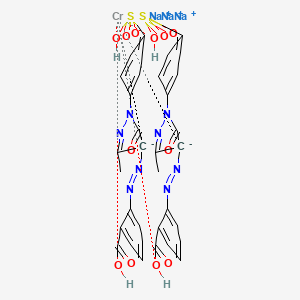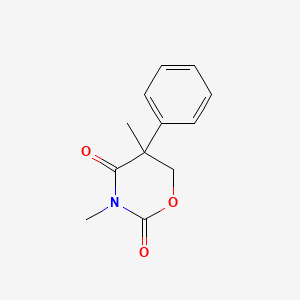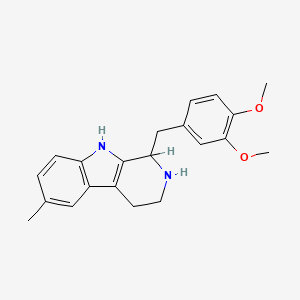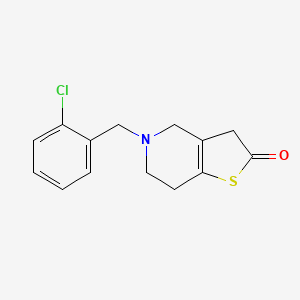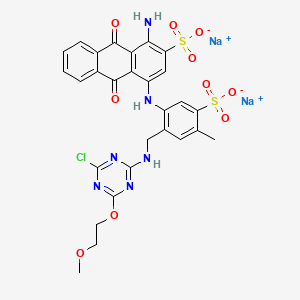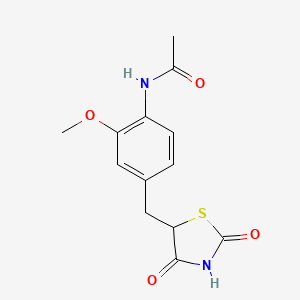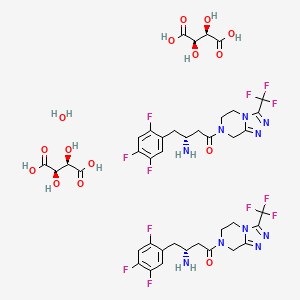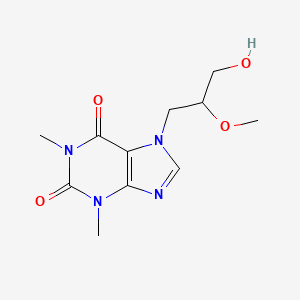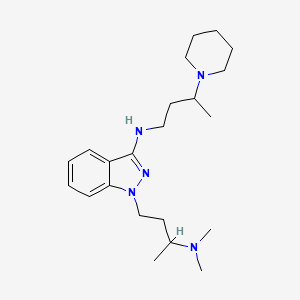
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of 1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Dimethylaminopropyl)-3-(3-piperidinopropylamino)indazole
- 1-(3-Dimethylaminobutyl)-3-(3-morpholinobutylamino)indazole
Uniqueness
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both dimethylaminobutyl and piperidinobutylamino groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
88837-08-5 |
|---|---|
Molekularformel |
C22H37N5 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)butyl]-N-(3-piperidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C22H37N5/c1-18(25(3)4)13-17-27-21-11-7-6-10-20(21)22(24-27)23-14-12-19(2)26-15-8-5-9-16-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H,23,24) |
InChI-Schlüssel |
CBLBFCHUSBPVJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNC1=NN(C2=CC=CC=C21)CCC(C)N(C)C)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



